N'~1~-[(1E)-nonylidene]-N'~4~-[(1Z)-nonylidene]butanedihydrazide
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Overview
Description
N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE is an organic compound with the molecular formula C22H42N4O2 It is a derivative of succinohydrazide, featuring two nonylidene groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE typically involves the condensation reaction between succinohydrazide and nonylidene aldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained through large-scale crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonylidene groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups replacing the nonylidene groups.
Scientific Research Applications
N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE: Similar in structure but with different substituents on the nonylidene groups.
N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE: Another derivative with variations in the length or branching of the nonylidene chains.
Uniqueness
N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE is unique due to its specific arrangement of nonylidene groups and the resulting chemical and biological properties. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H42N4O2 |
---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-[(E)-nonylideneamino]-N'-[(Z)-nonylideneamino]butanediamide |
InChI |
InChI=1S/C22H42N4O2/c1-3-5-7-9-11-13-15-19-23-25-21(27)17-18-22(28)26-24-20-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3,(H,25,27)(H,26,28)/b23-19-,24-20+ |
InChI Key |
LVBIEEYYMYTFCQ-KDMDJZHMSA-N |
Isomeric SMILES |
CCCCCCCC/C=N/NC(=O)CCC(=O)N/N=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=NNC(=O)CCC(=O)NN=CCCCCCCCC |
Origin of Product |
United States |
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